molecular formula C19H29N3S B5794047 N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide

Cat. No.: B5794047
M. Wt: 331.5 g/mol
InChI Key: CNGJXPZMLJLNFT-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a piperazine ring substituted with a cyclohexyl group and a 2,3-dimethylphenyl group, along with a carbothioamide functional group. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate cyclohexyl and dimethylphenyl substituents. . The reaction conditions often involve the use of basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the carbothioamide group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

    N-cyclohexyl-4-(2,3-dichlorophenyl)piperazine-1-carbothioamide: This compound has similar structural features but with chlorine substituents instead of methyl groups.

    N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide: This compound has a carboxamide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3S/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGJXPZMLJLNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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